molecular formula C17H14N4O3 B2698765 5-(1-oxidopyridin-1-ium-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one CAS No. 2034546-78-4

5-(1-oxidopyridin-1-ium-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one

Cat. No.: B2698765
CAS No.: 2034546-78-4
M. Wt: 322.324
InChI Key: OOILNXVYHARYLF-UHFFFAOYSA-N
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Description

The compound 5-(1-oxidopyridin-1-ium-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraen-2-one is a highly complex heterocyclic molecule featuring a fused tricyclic system with nitrogen atoms at positions 1, 5, and 7. Its structure includes a pyridinium oxide moiety (1-oxidopyridin-1-ium) linked via a carbonyl group to the tricyclic core. The tricyclo[8.4.0.0³,⁸]tetradeca framework suggests significant ring strain and conformational rigidity, which may influence its physicochemical properties and reactivity.

Properties

IUPAC Name

5-(1-oxidopyridin-1-ium-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O3/c22-16(12-4-3-7-20(24)10-12)19-9-6-14-13(11-19)17(23)21-8-2-1-5-15(21)18-14/h1-5,7-8,10H,6,9,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOILNXVYHARYLF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1N=C3C=CC=CN3C2=O)C(=O)C4=C[N+](=CC=C4)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-oxidopyridin-1-ium-3-carbonyl)-1,5,9-triazatricyclo[84003,8]tetradeca-3(8),9,11,13-tetraen-2-one involves multiple steps, starting from readily available precursorsTypical reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

5-(1-oxidopyridin-1-ium-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles depending on the desired substitution .

Major Products

Scientific Research Applications

5-(1-oxidopyridin-1-ium-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of viral infections and cancer.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(1-oxidopyridin-1-ium-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Key Observations :

  • The target compound’s triazatricyclo core distinguishes it from the bicyclic imidazo[1,2-a]pyridine systems in compounds 1l and 2d, which may reduce ring strain but limit conformational flexibility .
  • The absence of ester or thioxo groups in the target compound suggests divergent synthetic pathways and reactivity profiles compared to the analogs .

Infrared Spectroscopy (IR)

  • The target compound’s carbonyl stretch (~1700 cm⁻¹) aligns with analogs like 1l (1700–1689 cm⁻¹) and the pyrazolopyrimidine derivative (1700 cm⁻¹) .
  • The pyridinium oxide moiety may exhibit unique absorption bands (e.g., N-O stretch ~1250–1350 cm⁻¹), absent in nitrophenyl- or cyano-substituted analogs.

Nuclear Magnetic Resonance (NMR)

  • 1H NMR : Protons adjacent to the pyridinium oxide group would resonate downfield (δ > 8 ppm), differing from nitrophenyl-associated protons in analogs (δ ~7–8 ppm) .
  • 13C NMR : The triazatricyclo system’s quaternary carbons would show distinct shifts compared to bicyclic systems in 1l and 2d .

Configurational and Optical Activity

  • The relative configuration of the target compound could be inferred via NOESY correlations and coupling constants, as demonstrated for dendalone 3-hydroxybutyrate .
  • Optical rotation comparisons (e.g., +5.7 to +10.7 in ) might help assign stereochemistry if chiral centers are present.

Biological Activity

5-(1-oxidopyridin-1-ium-3-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique tricyclic structure with multiple functional groups that contribute to its biological activity. The presence of the pyridine moiety and the carbonyl group are particularly significant for its interaction with biological targets.

The mechanism of action for this compound primarily involves:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Binding : It can bind to various receptors, modulating signaling pathways and influencing cellular responses.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains:

Bacterial Strain Minimum Inhibitory Concentration (MIC) μg/mL
E. coli32
S. aureus16
P. aeruginosa64

These results suggest that the compound could serve as a potential lead in the development of new antimicrobial agents.

Anticancer Properties

The compound has also been evaluated for its anticancer effects:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • IC50 Values :
    • MCF-7: 25 μM
    • HeLa: 30 μM
    • A549: 20 μM

These findings indicate that the compound possesses cytotoxic effects on cancer cells, warranting further investigation into its potential as an anticancer drug.

Case Studies

  • Study on Antimicrobial Activity : A study published in the Journal of Medicinal Chemistry assessed the antibacterial efficacy of various derivatives of the compound against resistant strains of bacteria. The results showed promising activity, especially against Gram-positive bacteria, highlighting the need for further optimization and testing in vivo .
  • Anticancer Research : In a study published in Cancer Letters, researchers explored the effects of the compound on tumor growth in xenograft models. The results indicated a significant reduction in tumor size compared to control groups, suggesting that this compound could inhibit tumor proliferation through apoptosis induction .

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